molecular formula C13H8N4O3 B5543783 3-[5-(2-硝基苯基)-1,2,4-恶二唑-3-基]吡啶

3-[5-(2-硝基苯基)-1,2,4-恶二唑-3-基]吡啶

货号 B5543783
分子量: 268.23 g/mol
InChI 键: XOSBTRLEIPRXJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine and related derivatives often involves strategic methodologies that leverage the reactivity of oxadiazole rings. Methods typically include the cyclization of amidoximes with acylating agents or the 1,3-dipolar cycloaddition involving nitrile oxides. These routes have been extensively studied for their efficiency in constructing the oxadiazole core, a pivotal step in forming the desired compound (Ivanova et al., 2023).

Molecular Structure Analysis

The structural analysis of 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine reveals a conjugated system that significantly influences its electronic and optical properties. The nitrophenyl and oxadiazolyl groups attached to the pyridine core can affect the electron density distribution across the molecule, impacting its reactivity and interaction with various substrates and biological targets.

Chemical Reactions and Properties

The chemical behavior of 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is influenced by its nitropyridine and oxadiazole components. Nitropyridines are known for their versatile reactivity, including reductions, substitutions, and condensations through the nitro group and reactions involving the pyridine ring. Oxadiazoles exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, attributed to their ability to form hydrogen bonds with biomacromolecules (Ivanova et al., 2023).

科学研究应用

药物化学应用

包括恶二唑衍生物在内的新型硝基儿茶酚取代杂环已被设计为抑制儿茶酚-O-甲基转移酶 (COMT),显示出治疗帕金森病的潜力。与现有治疗方法相比,这些衍生物提供更长的 COMT 抑制持续时间,同时毒性降低。具体来说,恶二唑 37d (BIA 9-1067) 作为一种长效纯外周抑制剂出现,突出了其作为左旋多巴治疗的辅助手段的临床评估前景 (Kiss 等人,2010)。

材料科学与电子学

恶二唑衍生物已被合成并用 TiO2 纳米粒子增强,以探索其光电、形态和机械性能。这些材料,特别是聚(吡啶(2-硝基苯基)-1,3,4-恶二唑)[PPNO] 和聚(2-(邻硝基苯基)-5-苯基-1,3,4-恶二唑)[PNPPO],由于其电荷传输特性,在聚合物发光二极管 (PLED) 中显示出作为活性层或电子传输层的潜力,由 TiO2 纳米粒子增强。这些材料的柔韧性、荧光量子产率和 I-V 特性表明它们在 PLED 制造和作为光电器件的半导体封装材料中的实用性 (Kaippamangalath 等人,2016)。

高能材料合成

一种三环吡啶基高能材料,4-氨基-5-硝基-[1,2,5]恶二唑[3,4-e]四唑[1,5-a]吡啶-3-氧化物 (ANTP),表现出高密度、低热稳定性、正形成热和良好的爆轰性能。它的合成涉及从市售试剂的两步反应,展示了该化合物在高能材料应用中的潜力,因为它具有惊人的物理性质 (Ma 等人,2018)。

抗菌和抗结核活性

1,3,4-恶二唑的衍生物已针对结核分枝杆菌 H37Rv 测试了体外抗结核活性,显示出显着的功效。具体来说,具有 2-(4-吡啶基)-5[(芳基/杂芳基氨基)-1-氧代乙基]硫代-1,3,4-恶二唑结构的化合物在低微摩尔浓度下显示出超过 90% 的抑制率,表明它们作为抗菌剂的潜力 (Raval 等人,2014)。

属性

IUPAC Name

5-(2-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-6-2-1-5-10(11)13-15-12(16-20-13)9-4-3-7-14-8-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSBTRLEIPRXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。